2-(3,4-dimethylphenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide
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Description
2-(3,4-dimethylphenyl)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antifungal Activities : A study on 2-mercaptobenzimidazole derivatives and related compounds has shown significant antibacterial and antifungal activities against various microorganisms, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans. These compounds have also demonstrated cytotoxic properties in vitro, indicating potential for further research in drug development (Devi, Shahnaz, & Prasad, 2022).
Corrosion Inhibition : Another application involves the synthesis of acetamide derivatives for corrosion inhibition. These compounds have been tested in acidic and oil medium environments, showing promising results as corrosion inhibitors for steel, highlighting their potential use in industrial applications (Yıldırım & Cetin, 2008).
Antitumor Activity : Research into benzothiazole derivatives bearing different heterocyclic rings has identified compounds with considerable anticancer activity against various cancer cell lines. This suggests a potential pathway for developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Photophysical and Chemical Properties
Photovoltaic Efficiency : Some benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, indicating their potential use as photosensitizers in dye-sensitized solar cells due to their good light-harvesting efficiency and favorable free energy of electron injection (Mary et al., 2020).
Acidity Constants and Chemical Stability : The determination of pKa values for N-(benzothiazole-2-yl)-acetamide derivatives provides important insights into their chemical stability and reactivity, which is crucial for designing drugs with optimal absorption and distribution characteristics (Duran & Canbaz, 2013).
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12-5-6-14(9-13(12)2)10-18(23)21-19-20-16-8-7-15(11-17(16)26-19)27(24,25)22(3)4/h5-9,11H,10H2,1-4H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXDGOHETWAUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.